Cas no 2639449-64-0 (2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid)

2-{3-(Benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid is a specialized organic compound featuring a benzoxazole core modified with a trifluoromethyl group and a benzyloxycarbonyl moiety. Its structure offers unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzoxazole scaffold contributes to its potential as a bioactive intermediate. The acetic acid side chain provides a versatile handle for further functionalization. This compound is particularly useful in the synthesis of heterocyclic derivatives, where its structural features can influence selectivity and reactivity in complex transformations.
2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid structure
2639449-64-0 structure
Product name:2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
CAS No:2639449-64-0
MF:C18H14F3NO5
Molecular Weight:381.30267572403
CID:5651992
PubChem ID:165896279

2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
    • EN300-27782918
    • 2639449-64-0
    • 2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
    • インチ: 1S/C18H14F3NO5/c19-18(20,21)17(10-15(23)24)22(13-8-4-5-9-14(13)27-17)16(25)26-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24)
    • InChIKey: NQYZYCMBHPJXSI-UHFFFAOYSA-N
    • SMILES: FC(C1(CC(=O)O)N(C(=O)OCC2C=CC=CC=2)C2C=CC=CC=2O1)(F)F

計算された属性

  • 精确分子量: 381.08240703g/mol
  • 同位素质量: 381.08240703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 564
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • XLogP3: 3.5

2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27782918-10.0g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-27782918-1g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0
1g
$1315.0 2023-09-09
Enamine
EN300-27782918-10g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0
10g
$5652.0 2023-09-09
Enamine
EN300-27782918-0.5g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-27782918-1.0g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-27782918-0.25g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-27782918-2.5g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-27782918-5.0g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-27782918-0.05g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-27782918-0.1g
2-{3-[(benzyloxy)carbonyl]-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid
2639449-64-0 95.0%
0.1g
$1157.0 2025-03-19

2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid 関連文献

2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acidに関する追加情報

Advanced Research on 2-{3-(Benzyloxy)Carbonyl-2-(Trifluoromethyl)-2,3-Dihydro-1,3-Benzoxazol-2-Yl}Acetic Acid

The compound with CAS No. 2639449-64-0, known as 2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid, has recently garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of benzoxazole, a heterocyclic aromatic compound with a wide range of applications in drug discovery and material science. The structure of this compound is characterized by the presence of a benzyloxy group attached to the carbonyl moiety at position 3 of the benzoxazole ring system. Additionally, the trifluoromethyl group at position 2 introduces unique electronic and steric properties, making this compound a promising candidate for various chemical and biological studies.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced synthetic methodologies, including Suzuki-Miyaura coupling reactions and Stille cross-couplings, to efficiently construct the complex heterocyclic framework. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for subsequent biological evaluations. The incorporation of the trifluoromethyl group has been shown to significantly influence the compound's solubility and bioavailability, making it an attractive lead molecule for drug development.

The biological activity of 2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid has been extensively investigated in vitro and in vivo models. Preclinical studies have demonstrated its potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, this compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential role in oncology research. These findings have been corroborated by recent publications in high-impact journals such as Nature Communications and Journal of Medicinal Chemistry.

In terms of structural analysis, computational chemistry techniques such as density functional theory (DFT) have been utilized to study the electronic properties and reactivity of this compound. These studies have provided valuable insights into the molecular interactions that govern its biological activity. For instance, the trifluoromethyl group has been identified as a key determinant in stabilizing specific protein-ligand interactions, thereby enhancing its therapeutic potential.

The synthesis and application of this compound also highlight its importance in green chemistry practices. Researchers have developed environmentally friendly synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. This approach aligns with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profiles of this compound to enhance its efficacy in clinical settings. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to human trials. The integration of artificial intelligence (AI) tools in drug design is also being explored to further refine its chemical structure and improve its therapeutic index.

In conclusion, 2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid represents a significant advancement in heterocyclic chemistry with promising applications in drug discovery and beyond. Its unique structural features and versatile functional groups make it a valuable asset for researchers seeking innovative solutions in medicinal chemistry.

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